D-galactono-1,4-lactone
Overview
Description
D-galactono-1,4-lactone is a galactonolactone derived from D-galactonic acid . It has a role as a human metabolite and is functionally related to D-galactonic acid . It is also known as 1,4-D-Galactonolactone and D-galactonic acid gamma-lactone .
Synthesis Analysis
The oxidation of D-galactose by Br2 yields D-galactono-1,4-lactone . This compound has been used in the preparation of key building blocks for the synthesis of galactofuranosides . Three D-galactono-1,4-lactone derivatives protected as acetates, TBDMS ether, or acetonide were directly obtained in two steps on a multigram scale with only one purification step .Molecular Structure Analysis
The molecular formula of D-galactono-1,4-lactone is C6H10O6 . Its molecular weight is 178.14 g/mol . The structure of D-galactono-1,4-lactone is dominated by a (β/α)8 barrel closely related to aldehyde-keto reductases (AKRs) .Chemical Reactions Analysis
D-galactono-1,4-lactone is involved in various chemical reactions. For instance, hex-2-enono-1,4-lactones (furan-2-ones) have been obtained by prolonged benzoylation of D-galactono-1,4-lactone . Depending on the substitution pattern and reaction conditions, diunsaturated or monounsaturated lactone derivatives can be formed .Physical And Chemical Properties Analysis
D-galactono-1,4-lactone is a solid substance . Its physical and chemical properties are closely related to its molecular structure, which is dominated by a (β/α)8 barrel .Scientific Research Applications
Ascorbic Acid Metabolism in Plant Physiology
- Scientific Field: Plant Physiology .
- Application Summary: D-galactono-1,4-lactone is used as an ascorbate precursor in the study of ascorbic acid metabolism in pea seedlings .
- Methods of Application: Excised embryonic axes of pea seedlings were used to investigate the osone pathway of AsA biosynthesis, in which D-glucosone and L-sorbosone are the proposed intermediates .
- Results: L-Galactono-1,4-lactone was readily converted to AsA by pea embryonic axes. Although L-galactono-1,4-lactone did not inhibit [14C]Glc incorporation into AsA, this does not mean that it is not a precursor .
Synthesis of Various Molecules
- Scientific Field: Organic Chemistry .
- Application Summary: D-galactono-1,4-lactone is a useful chiral-starting material for the synthesis of various molecules .
- Methods of Application: Hex-2-enono-1,4-lactones (furan-2-ones) have been obtained by prolonged benzoylation of D-galactono-1,4-lactone .
- Results: Depending on the substitution pattern and reaction conditions, diunsaturated or monounsaturated lactone derivatives can be formed .
Drought Tolerance in Wheat
- Scientific Field: Plant Genetics .
- Application Summary: A novel allele of L-galactono-1,4-lactone dehydrogenase is associated with enhanced drought tolerance in common wheat .
- Methods of Application: The study involved the identification and characterization of three homoeologous genes encoding common wheat GLDH isozymes and a unique allelic variant .
- Results: The cultivars carrying the unique allelic variant showed stronger water deficiency tolerance than the wild type, and generally exhibited smaller leaf stomatal aperture in control or water deficiency environments .
Plant and Fruit Development in Tomato
- Scientific Field: Plant Physiology .
- Application Summary: Silencing of the mitochondrial ascorbate synthesizing enzyme L-galactono-1,4-lactone dehydrogenase affects plant and fruit development in tomato .
- Methods of Application: The study involved the generation of transgenic tomato lines with reduced L-galactono-1,4-lactone dehydrogenase transcript and activity .
- Results: The most affected lines exhibited up to an 80% reduction in L-galactono-1,4-lactone dehydrogenase activity and showed a strong reduction in leaf and fruit size, mainly as a consequence of reduced cell expansion .
Synthesis of Hydroxylated Nylon Polymers
- Scientific Field: Polymer Chemistry .
- Application Summary: Open-chain acetonides of D-galactono-1,4-lactone as starting materials for the synthesis of hydroxylated nylon polymers .
- Methods of Application: The conversion of a derivative of D-galactono-1,4-lactone to a seven-membered galactonolactam may provide access to hydroxylated nylon polymers .
- Results: The galactonolactam has no significant inhibitory effect on a number of glycosidases .
Reduction in Leaf Water Loss in Arabidopsis
- Scientific Field: Plant Growth Regulation .
- Application Summary: Partial suppression of L-galactono-1,4-lactone dehydrogenase causes significant reduction in leaf water loss through decreasing stomatal aperture size in Arabidopsis .
- Methods of Application: Arabidopsis thaliana mutant plants with approximately 40% of the GLDH activity of wild type controls were developed by RNA interference .
- Results: Compared with wild type controls, these plants showed about a 20% decrease in the contents of reduced AsA and total AsA. They also had significantly lower leaf water loss rate .
Increased Ascorbate Concentration and Reduced Browning in Lettuce
- Scientific Field: Plant Cell, Tissue and Organ Culture .
- Application Summary: Overexpression of L-galactono-1,4-lactone dehydrogenase gene correlates with increased ascorbate concentration and reduced browning in leaves of Lactuca sativa L. after cutting .
- Methods of Application: Transgenic lettuce plants showing about 19-fold overexpression of L-galactono-1,4-lactone dehydrogenase as compared to wild type were developed .
- Results: These plants had about +30% of ascorbate concentration in mature leaves and exhibited reduced browning over the leaves, even 10 days after cutting .
Future Directions
properties
IUPAC Name |
(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-AIHAYLRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904659 | |
Record name | D-Galactono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-galactono-1,4-lactone | |
CAS RN |
2426-46-2, 2782-07-2 | |
Record name | Galactono-γ-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2426-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Galactono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2782-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Galactonic acid, gamma-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Galactonic acid, .gamma.-lactone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Galactono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-galactono-1,4-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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